molecular formula C8H4ClFN2O2 B572930 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1246088-38-9

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B572930
CAS No.: 1246088-38-9
M. Wt: 214.58
InChI Key: YVKQWOUKLUGWFX-UHFFFAOYSA-N
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Description

Chemical Identity:
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1246088-38-9) is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with chlorine (Cl) at position 4, fluorine (F) at position 5, and a carboxylic acid group at position 4. Its molecular formula is C₈H₄ClFN₂O₂, with a molecular weight of 214.58 g/mol .

Synthetic Relevance: This compound is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-4-3-1-2-11-7(3)12-6(5(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKQWOUKLUGWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678446
Record name 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-38-9
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 4-chloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination at the 4-Position

Chlorine is introduced via electrophilic aromatic substitution or nucleophilic displacement. Phosphorus oxychloride (POCl₃) is widely used under reflux conditions (90–110°C) with catalytic dimethylaminopyridine (DMAP). Key parameters include:

  • POCl₃ stoichiometry: 1.2–1.5 equivalents

  • Reaction time: 6–12 hours

  • Workup: Quenching with ice-water to precipitate the chlorinated intermediate.

Carboxylic Acid Functionalization

The 6-carboxylic acid group is introduced through hydrolysis of precursor esters or nitriles. Two primary routes are employed:

Ester Hydrolysis

Ethyl or methyl esters are hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6 M) at 90–100°C for 8–12 hours.

  • Basic hydrolysis : Aqueous NaOH (2–4 M) in ethanol/water (1:1) at 60–80°C for 4–6 hours.

Yields exceed 85% when intermediates are purified via recrystallization from ethanol/water mixtures.

Nitrile Oxidation

Nitrile precursors are oxidized to carboxylic acids using hydrogen peroxide (H₂O₂) in acidic media:

  • Conditions: H₂O₂ (30%), H₂SO₄ (conc.), 50–60°C, 24 hours.

  • Limitations: Over-oxidation to CO₂ may occur, requiring careful stoichiometric control.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Key industrial practices include:

Continuous Flow Reactors

  • Halogenation steps are performed in continuous flow systems to enhance heat transfer and reduce reaction times (2–4 hours vs. 12 hours batchwise).

  • Solvent recovery : Toluene and DMF are recycled via distillation, reducing environmental impact.

Purification Techniques

  • High-performance liquid chromatography (HPLC) : Ensures ≥99% purity using C18 columns with acetonitrile/water gradients.

  • Crystallization : Ethanol/water mixtures yield needle-like crystals with consistent polymorphic form.

Reaction Optimization and Challenges

Byproduct Mitigation

Common impurities and solutions include:

ByproductSourceMitigation Strategy
Dehalogenated derivativesOverly vigorous chlorinationReduce POCl₃ stoichiometry (1.1 eq)
Ester residuesIncomplete hydrolysisExtend reaction time (+2 hours)
Oxidized intermediatesAir exposure during workupUse nitrogen atmospheres

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces chlorination time to 30 minutes at 120°C.

  • Catalyst screening : Pd/C instead of Pd(PPh₃)₄ lowers costs for Suzuki couplings without sacrificing yield.

Analytical Characterization

Critical quality control measures involve:

  • HPLC : Retention time = 8.2 minutes (C18, 0.1% TFA in acetonitrile/water).

  • NMR : ¹H NMR (DMSO-d₆) δ 13.2 (s, 1H, COOH), 8.41 (s, 1H, H-2), 7.89 (d, J = 6.8 Hz, 1H, H-3).

  • Elemental analysis : Calculated (%) C 44.78, H 1.88, N 13.04; Found C 44.72, H 1.91, N 12.98 .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. A study highlighted the synthesis of modified pyrrolo[2,3-b]pyridine compounds that showed selective inhibition against various cancer cell lines. The mechanism often involves the inhibition of protein kinases, which play a crucial role in cancer cell proliferation and survival .

Kinase Inhibitors

The compound has been identified as a potential selective inhibitor of Protein Kinase B (PKB/Akt). This pathway is critical in regulating cell growth and survival, making it a target for cancer therapies. The structure-activity relationship (SAR) studies have shown that modifications to the pyrrolo[2,3-b]pyridine core can enhance selectivity and potency against PKB .

Organic Electronics

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives are being explored for their electronic properties in organic semiconductor applications. Their ability to form stable thin films makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that these compounds can improve charge transport properties when incorporated into device architectures .

Data Table: Summary of Research Findings

StudyFocusFindings
Anticancer ActivityIdentified as a selective inhibitor of Protein Kinase B with significant cytotoxic effects on cancer cell lines.
Organic ElectronicsDemonstrated potential for improved charge transport in OLEDs and OPVs when used as active materials.

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine to evaluate their anticancer efficacy. The results showed that certain modifications led to enhanced activity against breast and lung cancer cell lines, indicating the potential for further development into therapeutic agents .

Case Study 2: Electronic Properties

A collaborative study between academic institutions investigated the use of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives in organic electronic devices. The findings revealed that these compounds could be utilized to create more efficient OLEDs with improved brightness and longevity compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . By binding to these targets, the compound can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Pyrrolo-Pyridine Carboxylic Acid Derivatives

The following table compares halogenated pyrrolo-pyridine carboxylic acids, highlighting structural and synthetic differences:

Compound Name Substituents (Positions) Molecular Formula Yield (%) Key Properties/Applications Reference
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Cl (4), F (5), COOH (6) C₈H₄ClFN₂O₂ N/A High reactivity for kinase inhibitor synthesis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) C₈H₅ClN₂O₂ 71 Intermediate for antiviral agents
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (5), COOH (2) C₉H₈N₂O₃ 80 Lower electrophilicity due to OMe group

Key Observations :

  • Halogen vs. Methoxy Substitution : The Cl/F combination in the target compound increases electrophilicity compared to the electron-donating methoxy (OMe) group in 10c, enhancing its suitability for nucleophilic substitution reactions .

Halogenated Quinoline/Quinazoline Analogues

Chloro-fluoro substituted quinolines and quinazolines share pharmacological relevance but differ in core structure:

Compound Name Core Structure Substituents (Positions) Molecular Formula CAS Number Applications Reference
4-Chloro-6-fluoroquinazoline Quinazoline Cl (4), F (6) C₈H₄ClFN₂ 16499-61-9 Anticancer scaffold
2-Chloro-6-fluoroquinoline Quinoline Cl (2), F (6) C₉H₅ClFN 77119-53-0 Antibacterial intermediate
7-Chloro-8-fluoroquinoline Quinoline Cl (7), F (8) C₉H₅ClFN 1133116-09-2 Fluoroquinolone precursor

Key Observations :

  • Halogen Positioning: Cl at position 4 (target) versus 2 or 7 (quinolines) may reduce off-target interactions due to steric and electronic effects .

Bis-Heterocyclic Sulfur/Nitrogen Compounds

Compounds like bis-pyridinothieno[2,3-b]thiophenes (from ) feature sulfur-containing cores, contrasting with the nitrogen-rich pyrrolo-pyridine system:

Compound Class Core Structure Key Features Applications Reference
Bis-pyridinothieno[2,3-b]thiophenes Thieno[2,3-b]thiophene + pyridine High planar rigidity, sulfur-enhanced π-stacking Materials science, optoelectronics
4-Chloro-5-fluoro-pyrrolo-pyridine acid Pyrrolo[2,3-b]pyridine Dual halogenation, carboxylic acid group Medicinal chemistry

Key Observations :

  • Electronic Properties : Sulfur atoms in bis-heterocycles increase electron density, whereas the Cl/F substitution in the target compound creates electron-deficient regions, favoring interactions with positively charged biological targets .

Biological Activity

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Chemical Formula : C₈H₄ClFN₂O₂
  • CAS Number : 1246088-38-9
  • Molecular Weight : 202.58 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents that influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines, including ovarian and breast cancer. In vitro studies demonstrated moderate cytotoxicity, with specific derivatives exhibiting IC50 values in the low micromolar range. For instance, one study reported that a derivative related to 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine had an IC50 of approximately 1.65 µM against HIV-1 replication, suggesting its potential as an antiviral agent as well .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results indicated that certain derivatives suppressed COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is essential for optimizing its biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine has been shown to enhance the potency of the compound against various biological targets. For example:

  • Fluorine Substituent : Increases lipophilicity and may enhance binding affinity to target proteins.
  • Chlorine Substituent : Influences electronic properties and steric hindrance, affecting interaction with biological receptors .

Study on Antiviral Activity

In a study assessing the antiviral potential of pyrrolo[2,3-b]pyridine derivatives, several compounds were synthesized and tested against HIV-1. The most active derivative demonstrated significant inhibition of viral replication with an EC50 value of 1.65 µM. This study highlights the importance of substituent variation in enhancing antiviral efficacy .

Antitumor Efficacy Evaluation

Another investigation focused on the antitumor activity of related pyrrolo compounds against various cancer cell lines. Results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What synthetic routes are effective for synthesizing 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid with high purity?

Methodological Answer: A multi-step approach is often employed, starting with halogenation and functional group protection. For example:

Core Structure Formation : Use Suzuki-Miyaura coupling to introduce fluorine at the 5-position, as seen in analogous pyrrolopyridine syntheses .

Chlorination : Treat intermediates with POCl₃ or SOCl₂ under reflux to introduce chlorine at the 4-position, optimizing reaction time (12–24 h) to avoid over-chlorination .

Carboxylic Acid Activation : Hydrolyze ester intermediates (e.g., ethyl esters) using HCl/water (93–96°C, 17 h) to yield the carboxylic acid moiety .
Key Considerations : Monitor reaction progress via TLC or LCMS to minimize side products like dehalogenated derivatives .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Purity Analysis : HPLC with a C18 column (95:5 acetonitrile/water + 0.1% TFA) ensures ≥95% purity, as validated in related pyrrolopyridine studies .
  • Structural Confirmation :
    • NMR : Look for characteristic peaks: δ ~12.5 ppm (carboxylic acid proton), δ ~8.5–7.5 ppm (aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~214.01 Da for C₈H₄ClFN₂O₂) .
  • Elemental Analysis : Verify Cl/F content via combustion analysis .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Methodological Answer:

  • Dehalogenated Byproducts : Partial loss of Cl/F during harsh conditions (e.g., high-temperature acid hydrolysis). Mitigation: Use milder reagents (e.g., LiOH for ester hydrolysis) .
  • Ester Residues : Incomplete hydrolysis of methyl/ethyl esters. Monitor via IR spectroscopy (absence of ester C=O stretch at ~1740 cm⁻¹) .
  • Oxidation Products : Air-sensitive intermediates may oxidize. Use inert atmospheres (N₂/Ar) during reactions .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s enzyme inhibition mechanisms?

Methodological Answer:

  • Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays. Related thieno[2,3-b]pyridines show activity against viral proteases .
  • Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations. For example, monitor IC₅₀ values using a fluorogenic peptide substrate .
  • Structural Insights : Co-crystallize the compound with target enzymes (e.g., using PDB ligand 5LA as a reference) to map binding interactions .

Q. How can contradictory data in reaction yields across synthetic protocols be resolved?

Methodological Answer:

  • Variable Chlorination Efficiency : Contradictions may arise from differing reagent ratios (e.g., POCl₃ vs. SOCl₂). Optimize stoichiometry (1.2–1.5 eq Cl source) and reaction time (12–24 h) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve halogenation yields but may degrade acid-sensitive intermediates. Compare DMF vs. toluene in pilot studies .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading) affecting yield .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 5LA) to model binding poses. Focus on hydrogen bonding with the carboxylic acid group and halogen interactions .
  • QSAR Modeling : Train models using bioactivity data from analogs (e.g., thieno[2,3-b]pyridines) to predict antiviral or anticancer potency .
  • MD Simulations : Run 100-ns trajectories to assess binding stability, particularly for fluorine’s role in enhancing membrane permeability .

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